molecular formula C6H8Cl2N2 B2611104 4-(Chloromethyl)-3-methylpyridazine HCl CAS No. 1956335-43-5

4-(Chloromethyl)-3-methylpyridazine HCl

Cat. No. B2611104
CAS RN: 1956335-43-5
M. Wt: 179.04
InChI Key: GISJBUCEYMVPML-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-3-methylpyridazine HCl” likely refers to a compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chloromethyl group and a methyl group .


Chemical Reactions Analysis

Chloromethyl groups are often reactive, participating in various reactions such as substitutions or eliminations. The specific reactions “4-(Chloromethyl)-3-methylpyridazine HCl” might undergo would depend on the reaction conditions and the other reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity could be predicted based on the properties of similar compounds .

Scientific Research Applications

Quaternary Ammonium Salt-Assisted Synthesis

4-Methyl- and 3-methylpyridazine, such as the 4-(Chloromethyl)-3-methylpyridazine HCl, have been shown to react with aromatic aldehydes in the presence of a quaternary ammonium salt and sodium hydroxide to yield corresponding condensation products. This process occurs without any organic solvent, highlighting its potential in various synthetic applications (Vanden Eynde et al., 2001).

Intermediate in Pesticides and Anti-viral Drugs

The synthesis of compounds like 3-chloro-4-methylpyridazine, closely related to 4-(Chloromethyl)-3-methylpyridazine HCl, has been noted for its importance as an intermediate in the production of pesticides and anti-viral drugs. The synthesis involves steps like chlorination, substitution, and oxidation reactions, and the structures are confirmed by methods like 1HNMR (Zhao Chun-shen, 2009).

Use in Thermochemistry of Tin(IV) Chloride Adducts

The compound has been mentioned in the context of thermochemical studies involving adducts of tin(IV) chloride with heterocyclic bases like pyridine and its derivatives. These studies involve characterizing the compounds through elemental analysis, melting points, thermal studies, and infrared spectroscopy to determine parameters like standard enthalpies for Lewis acid/base reactions and decomposition (Dunstan, 2003).

Purification and Separation Studies

2-Chloro-5-trichloromethylpyridine, an important intermediate in medicine and pesticides, and structurally similar to 4-(Chloromethyl)-3-methylpyridazine HCl, has been studied for purification using techniques like distillation and chromatography, showing the versatility of pyridazine derivatives in chemical processing and purity assessment (Su Li, 2005).

Synthesis of Complex Compounds

The reactivity of compounds structurally similar to 4-(Chloromethyl)-3-methylpyridazine HCl has been leveraged in the synthesis of complex molecules, such as various pharmaceutical intermediates. These syntheses often involve multi-step reactions and highlight the role of pyridazine derivatives as key intermediates in the production of more complex chemical entities (Pan Xiang-jun, 2006).

Mechanism of Action

The mechanism of action would depend on the specific application of “4-(Chloromethyl)-3-methylpyridazine HCl”. For instance, if it’s used as a pharmaceutical, the mechanism would depend on the biological target .

Future Directions

The future directions for “4-(Chloromethyl)-3-methylpyridazine HCl” would depend on its applications. For instance, if it’s a pharmaceutical, future directions might include clinical trials or drug optimization .

properties

IUPAC Name

4-(chloromethyl)-3-methylpyridazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-6(4-7)2-3-8-9-5;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISJBUCEYMVPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-3-methylpyridazine hydrochloride

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